Methyl p-methoxycinnamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3 |

InChI Key |

VEZIKIAGFYZTCI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Methyl p-Methoxycinnamate in Plants

Abstract

Methyl p-methoxycinnamate, also known as methyl (E)-3-(4-methoxyphenyl)prop-2-enoate, is a naturally occurring phenylpropanoid found in a diverse range of plant species.[1][2] As a derivative of cinnamic acid, this compound and its close analogs are of significant interest to the pharmaceutical, cosmetic, and nutraceutical industries due to their potent biological activities and UV-filtering properties.[1][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the botanical sources of this compound, its biosynthesis via the phenylpropanoid pathway, and robust, field-proven methodologies for its extraction, isolation, and quantification from plant matrices. The causality behind experimental choices is detailed to provide actionable insights for natural product research and development.

Introduction: The Phenylpropanoid Landscape

Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acid phenylalanine. They serve a multitude of functions essential for plant survival, including defense against herbivores and pathogens, structural support (lignin), and protection from UV radiation.[2] this compound belongs to this family and is characterized by a methoxy group at the para position of the phenyl ring and a methyl ester group, a structure that contributes to its lipophilicity and biological properties.[1][4] While its ethyl ester counterpart, ethyl p-methoxycinnamate, is famously abundant in Kaempferia galanga (galangal), this compound is also distributed across various plant families, where it may act as a defense compound or a precursor to other complex molecules.[2][5] Understanding its natural distribution and biosynthesis is paramount for harnessing its potential.

Natural Occurrence and Distribution

This compound has been identified in a variety of plant species, often as a constituent of essential oils or extracts from different plant parts. Its presence is frequently associated with the plant's chemical defense system. The table below summarizes the documented botanical sources of the compound and its immediate precursor, 4-methoxycinnamic acid.

Table 1: Documented Natural Sources of this compound and its Precursor

| Family | Species | Plant Part | Compound Identified | Reference |

|---|---|---|---|---|

| Lamiaceae | Gmelina asiatica | Not Specified | Methyl 4-methoxycinnamate | [1] |

| Rutaceae | Philotheca obovalis | Not Specified | Methyl 4-methoxycinnamate | [1] |

| Asteraceae | Multiple Species | Not Specified | 4-Methoxycinnamic acid | [6] |

| Scrophulariaceae | Multiple Species | Not Specified | 4-Methoxycinnamic acid | [6] |

| Rutaceae | Multiple Species | Not Specified | 4-Methoxycinnamic acid | [6] |

| Haemodoraceae | Anigozanthos preissii | Not Specified | 4-Methoxycinnamic acid | [6] |

| Haemodoraceae | Wachendorfia thyrsiflora | Not Specified | 4-Methoxycinnamic acid |[6] |

Note: The closely related ethyl p-methoxycinnamate is a major component of plants in the Zingiberaceae family, particularly Kaempferia galanga.[5][7][8][9][10][11][12][13][14]

Biosynthesis via the Phenylpropanoid Pathway

The biosynthesis of this compound is a multi-step enzymatic process originating from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[2] This core pathway is a foundational element of secondary metabolism in all higher plants.

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): This is the gateway enzyme to the phenylpropanoid pathway. It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This step is a critical regulatory point, channeling carbon from primary metabolism into the vast network of phenylpropanoid compounds.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid, yielding p-coumaric acid.

-

O-Methyltransferase (OMT): A specific O-methyltransferase enzyme then catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl group of p-coumaric acid, forming p-methoxycinnamic acid.

-

Carboxyl Methyltransferase: Finally, a methyltransferase from the SABATH family catalyzes the esterification of the carboxyl group of p-methoxycinnamic acid using SAM as the methyl donor, yielding this compound.[15]

Sources

- 1. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]

- 4. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peerj.com [peerj.com]

- 6. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin [mdpi.com]

- 7. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extract, fractions, and ethyl-p-methoxycinnamate isolate from Kaempferia galanga Elicit anti-inflammatory activity by limiting leukotriene B4 (LTB4) production|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 9. Novel ethyl p-methoxy cinnamate rich Kaempferia galanga (L.) essential oil and its pharmacological applications: special emphasis on anticholinesterase, anti-tyrosinase, α-amylase inhibitory, and genotoxic efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction of Ethyl-p-methoxycinnamate from Kaempferia galanga L. | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 13. Isolation of Ethyl P-Methoxy Cinnamate from Kaemferia galanga L | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum and evolution of cinnamic acid methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Methyl p-Methoxycinnamate: Elucidating Structure Through NMR, IR, and MS Analysis

Abstract

Methyl p-methoxycinnamate is a compound of significant interest in the pharmaceutical and cosmetic industries, primarily for its role as a UV filter. A thorough understanding of its molecular structure is fundamental for quality control, synthetic pathway optimization, and the development of novel applications. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of spectral data, validated experimental protocols, and the causal reasoning behind analytical choices to ensure scientific integrity.

Introduction: The Molecular Blueprint of this compound

This compound, with the chemical formula C₁₁H₁₂O₃, is the methyl ester of p-methoxycinnamic acid.[1] Its structure is characterized by a para-substituted aromatic ring, an α,β-unsaturated ester moiety, and a methoxy group. This specific arrangement of functional groups gives rise to its characteristic spectroscopic fingerprint, which can be unequivocally determined through a combination of analytical techniques. Understanding this fingerprint is not merely an academic exercise; it is a critical component of material characterization, ensuring purity, verifying synthetic outcomes, and providing insights into the molecule's electronic and chemical properties.

This guide will dissect the spectroscopic data of this compound, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Each section will delve into the theoretical underpinnings of the technique, a practical analysis of the compound's spectrum, and a robust, step-by-step protocol for data acquisition.

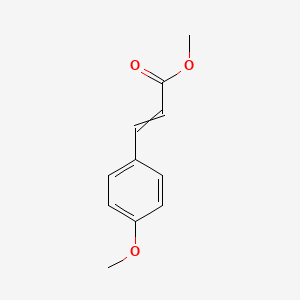

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the different types of protons in the molecule.[2][3] The trans-configuration of the alkene is readily confirmed by the large coupling constant (J ≈ 16 Hz) between the vinylic protons.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.63 | d | 16.0 | 1H | H-7 (vinylic) |

| 7.44 | d | 8.8 | 2H | H-2, H-6 (aromatic) |

| 6.88 | d | 8.8 | 2H | H-3, H-5 (aromatic) |

| 6.28 | d | 16.0 | 1H | H-8 (vinylic) |

| 3.81 | s | - | 3H | -OCH₃ (methoxy) |

| 3.77 | s | - | 3H | -COOCH₃ (ester) |

Data compiled from multiple sources.[2][3][4]

-

Aromatic Protons (δ 7.44 and 6.88 ppm): The para-substituted benzene ring gives rise to two doublets. The protons ortho to the electron-donating methoxy group (H-3 and H-5) are shielded and appear upfield at approximately 6.88 ppm. The protons ortho to the electron-withdrawing cinnamate group (H-2 and H-6) are deshielded and appear downfield at around 7.44 ppm. The coupling constant of ~8.8 Hz is characteristic of ortho-coupling in a benzene ring.

-

Vinylic Protons (δ 7.63 and 6.28 ppm): The two protons on the carbon-carbon double bond appear as doublets. The proton β to the carbonyl group (H-7) is more deshielded due to resonance and appears at a lower field (~7.63 ppm) compared to the α-proton (H-8) at ~6.28 ppm. The large coupling constant of approximately 16.0 Hz is indicative of a trans-stereochemistry.[5]

-

Methoxy and Ester Methyl Protons (δ 3.81 and 3.77 ppm): The two methyl groups appear as sharp singlets as they have no adjacent protons to couple with. The protons of the methoxy group attached to the aromatic ring are observed at ~3.81 ppm, while the protons of the methyl ester group are found at ~3.77 ppm.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds. .

-

Spectral Width (SW): 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Diagram 2: Workflow for ¹H NMR Analysis

Caption: A streamlined workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound shows 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 167.7 | C=O (ester carbonyl) |

| 161.4 | C-4 (aromatic, C-OCH₃) |

| 144.5 | C-7 (vinylic) |

| 129.7 | C-2, C-6 (aromatic) |

| 127.1 | C-1 (aromatic, ipso) |

| 115.3 | C-8 (vinylic) |

| 114.3 | C-3, C-5 (aromatic) |

| 55.3 | -OCH₃ (methoxy) |

| 51.6 | -COOCH₃ (ester) |

Data compiled from multiple sources.[2][3][6]

-

Carbonyl Carbon (δ 167.7 ppm): The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field.[2][6]

-

Aromatic and Vinylic Carbons (δ 114.3 - 161.4 ppm): The eight sp² hybridized carbons of the aromatic ring and the double bond resonate in this region. The carbon attached to the electron-donating methoxy group (C-4) is significantly shielded and appears at a higher field (~161.4 ppm) than a typical aromatic carbon. The vinylic carbons (C-7 and C-8) are also clearly distinguishable.

-

Aliphatic Carbons (δ 55.3 and 51.6 ppm): The sp³ hybridized carbons of the two methyl groups appear at the highest field. The methoxy carbon is observed around 55.3 ppm, and the ester methyl carbon at approximately 51.6 ppm.[2][3]

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

-

Assign the peaks based on chemical shifts and comparison with predicted values or literature data.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1710 | C=O stretch | α,β-Unsaturated Ester |

| ~1605 | C=C stretch | Alkene and Aromatic Ring |

| ~1255 | C-O stretch | Ester and Ether |

| ~1170 | C-O stretch | Ester and Ether |

Data compiled from multiple sources.[2][7][8]

-

C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group of an α,β-unsaturated ester.[7][9] The conjugation lowers the stretching frequency compared to a saturated ester (typically 1735-1750 cm⁻¹).[7]

-

C=C Stretch (~1605 cm⁻¹): This absorption corresponds to the stretching vibrations of the carbon-carbon double bonds in the alkene and the aromatic ring.

-

C-O Stretches (~1255 and ~1170 cm⁻¹): Esters typically show two C-O stretching bands.[8][10] These strong absorptions in the fingerprint region are indicative of the C-O single bonds of the ester and the aryl ether functionalities.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (192.21 g/mol ).[11][12] The fragmentation pattern provides further structural information.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Ion Structure | Interpretation |

| 192 | [C₁₁H₁₂O₃]⁺ | Molecular Ion ([M]⁺) |

| 161 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 133 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

Data derived from common fragmentation patterns of similar compounds.[12][13]

-

Molecular Ion (m/z 192): The peak at m/z 192 corresponds to the intact molecule with one electron removed.[11][12]

-

Loss of a Methoxy Radical (m/z 161): A prominent fragment at m/z 161 results from the cleavage of the ester's O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃).[12]

-

Loss of a Carbomethoxy Radical (m/z 133): Another significant fragmentation pathway involves the cleavage of the bond between the vinylic carbon and the carbonyl group, resulting in the loss of the carbomethoxy radical (•COOCH₃) and the formation of a stable styryl-type cation.[12]

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Diagram 3: Fragmentation Pathway of this compound in EI-MS

Caption: Primary fragmentation pathways of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the synergistic power of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, confirming connectivity and stereochemistry. IR spectroscopy offers a rapid and definitive confirmation of the key functional groups. Mass spectrometry establishes the molecular weight and provides valuable insights into the molecule's stability and fragmentation patterns.

By following the detailed protocols and understanding the principles of spectral interpretation outlined herein, researchers, scientists, and drug development professionals can confidently characterize this compound, ensuring the integrity and quality of this important compound in their applications. This multifaceted approach underscores the necessity of a well-rounded analytical strategy for the robust and reliable elucidation of molecular structures in the chemical and pharmaceutical sciences.

References

-

Journal of Chemical Education. (n.d.). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Retrieved from [Link]

-

NIST WebBook. (n.d.). This compound, cis. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

NIST WebBook. (n.d.). This compound, cis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. Retrieved from [Link]

-

Photochemical & Photobiological Sciences. (n.d.). Photophysical characterization of cinnamates. RSC Publishing. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

ResearchGate. (n.d.). Photophysical characterization of cinnamates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4-methoxycinnamate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

PubMed. (2015). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Cinnamate. PubChem. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 7. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Photophysical characterization of cinnamates. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Retrieved from [Link]

-

YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

-

ResearchGate. (n.d.). Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of.... Retrieved from [Link]

-

BMRB. (n.d.). Methyl (4-methoxy)cinnamate (C10 H10 O3). Retrieved from [Link]

-

SpringerOpen. (n.d.). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. Retrieved from [Link]

-

Chegg.com. (2017). Solved The 1 H NMR data for methyl E-4-methoxycinnamate in. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl cinnamate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-methoxycinnamate. PubChem. Retrieved from [Link]

Sources

- 1. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]

- 3. rsc.org [rsc.org]

- 4. chegg.com [chegg.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. This compound, cis [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

physical and chemical properties of methyl p-methoxycinnamate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl p-Methoxycinnamate

Introduction: Understanding this compound

This compound (MPMC), also known as methyl (E)-3-(4-methoxyphenyl)prop-2-enoate, is an organic compound that holds significant interest across the pharmaceutical, cosmetic, and chemical synthesis sectors.[1] It is the methyl ester of p-methoxycinnamic acid, a naturally occurring phenylpropanoid found in various plants.[2][3] Structurally, its key features include a para-substituted methoxy group on a phenyl ring, conjugated with a propenoate ester functional group. This extended conjugation is fundamental to its most well-known application: serving as a UV-B filter in sunscreens and other cosmetic formulations to protect the skin from sun damage.[1][4]

Beyond its role in cosmetics, MPMC is a valuable intermediate in organic synthesis, serving as a precursor for active pharmaceutical ingredients (APIs) and other complex molecules.[5] Its parent compound, p-methoxycinnamic acid, has been investigated for a range of biological activities, including antidiabetic, anticancer, and neuroprotective properties, further elevating the importance of MPMC as a synthetic building block.[3][6]

This guide provides a comprehensive technical overview of the core physical, spectroscopic, and chemical properties of this compound, offering field-proven insights and detailed experimental protocols to support researchers and drug development professionals.

PART 1: Core Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of a compound is the bedrock of its application in research and development. These characteristics dictate its behavior in various matrices, determine methods for its identification and quantification, and inform its handling and storage.

Physical Properties

The physical properties of MPMC are crucial for formulation development, purification, and quality control. For instance, its melting point serves as a key indicator of purity, while its solubility profile governs the choice of solvents for analytical procedures and formulation matrices.

| Property | Value | Source(s) |

| IUPAC Name | methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | [2][4][7] |

| CAS Number | 832-01-9 (trans-isomer) | |

| Molecular Formula | C₁₁H₁₂O₃ | [4][7] |

| Molecular Weight | 192.21 g/mol | [4][7] |

| Appearance | Solid; Colorless to pale yellow | [7] |

| Melting Point | 89-95 °C | [7][8][9] |

| Boiling Point | 310.6 °C at 760 mmHg (est.) | [8][10] |

| Density | 1.102 g/cm³ | [8] |

| Solubility | Practically insoluble in water; Soluble in organic solvents like ethanol and acetone. | [1][2][4] |

| logP (o/w) | 2.510 - 2.6 (est.) | [7][10] |

Chemical Structure

The chemical structure of MPMC dictates its reactivity and spectroscopic behavior.

Caption: Chemical structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and quantification of MPMC.

1.3.1. UV-Visible Spectroscopy and Photostability

The extended conjugated system in MPMC allows it to absorb UV radiation, particularly in the UVB range (290-320 nm).[11] This property is the basis for its use as a sunscreen agent. Upon absorbing UV light, the molecule is promoted to an excited state. It efficiently dissipates this energy primarily through a non-destructive trans-cis isomerization, returning to the ground state without significant chemical degradation.[2][11][12] This inherent photostability makes it an excellent model compound for photostability studies.[11]

Caption: Photostabilization mechanism of this compound.

1.3.2. Infrared (IR) Spectroscopy

The IR spectrum of MPMC provides a fingerprint of its functional groups. Key absorption bands are expected at:

-

~3000-2850 cm⁻¹: C-H stretching from the aromatic ring and aliphatic methyl groups.

-

~1710-1735 cm⁻¹: A strong C=O stretch, characteristic of the α,β-unsaturated ester.

-

~1600-1630 cm⁻¹: C=C stretching from the aromatic ring and the alkene.

-

~1250 cm⁻¹ and ~1170 cm⁻¹: C-O stretching from the ester and ether linkages.

1.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

-

¹H NMR Spectrum (Proton NMR): The proton NMR spectrum provides information on the number and environment of hydrogen atoms.

| Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Assignment |

| ~7.63 | d | 1H | Vinylic H (β to C=O) |

| ~7.48 | d | 2H | Ar-H (ortho to -CH=CH) |

| ~6.90 | d | 2H | Ar-H (ortho to -OCH₃) |

| ~6.30 | d | 1H | Vinylic H (α to C=O) |

| ~3.83 | s | 3H | Ar-OCH₃ |

| ~3.78 | s | 3H | COOCH₃ |

-

¹³C NMR Spectrum (Carbon-13 NMR): The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm (CDCl₃) | Assignment |

| ~167.5 | C=O (Ester) |

| ~161.5 | Ar-C (para to C=C) |

| ~144.5 | Vinylic C (β to C=O) |

| ~129.8 | Ar-C (ortho to C=C) |

| ~127.0 | Ar-C (ipso to C=C) |

| ~115.8 | Vinylic C (α to C=O) |

| ~114.3 | Ar-C (ortho to -OCH₃) |

| ~55.4 | Ar-OCH₃ |

| ~51.6 | COOCH₃ |

1.3.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For MPMC, electron ionization (EI) would show:

-

Molecular Ion Peak (M⁺): m/z ≈ 192, corresponding to the molecular weight.

-

Key Fragments: Loss of the methoxy group ([M - OCH₃]⁺ at m/z ≈ 161) and loss of the carbomethoxy group ([M - COOCH₃]⁺ at m/z ≈ 133).

PART 2: Chemical Properties and Reactivity

The chemical reactivity of MPMC is centered around its ester functional group, the alkene double bond, and the aromatic ring.

Synthesis Pathways

MPMC can be synthesized via several established routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

-

Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-iodoanisole) and methyl acrylate. This method is highly efficient for creating the C-C bond of the cinnamate system.[4]

-

Diazotization-Coupling: A method involving the diazotization of p-anisidine followed by a coupling reaction with methyl acrylate in the presence of a catalyst.[13]

Caption: Simplified schematic of MPMC synthesis via the Heck Reaction.

Key Chemical Reactions

2.2.1. Ester Hydrolysis

The ester group of MPMC can be hydrolyzed under basic or acidic conditions to yield p-methoxycinnamic acid, a valuable compound in its own right. Alkaline hydrolysis is generally preferred due to its faster reaction rates and fewer side reactions.[14][15]

Experimental Protocol: Alkaline Hydrolysis of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask.

-

Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, ~1.5 eq), to the flask.

-

Heating: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[16]

-

Work-up: After cooling the mixture to room temperature, remove the organic solvent using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous residue with water and acidify with a strong acid (e.g., 1M HCl) until the pH is ~2. This will precipitate the p-methoxycinnamic acid product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

2.2.2. Catalytic Hydrogenation

The alkene double bond in MPMC can be selectively reduced through catalytic hydrogenation to produce methyl p-methoxyhydrocinnamate, a saturated ester used in the fragrance and pharmaceutical industries.[5]

Experimental Protocol: Hydrogenation of this compound

-

Setup: Dissolve this compound in methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add a catalytic amount of 5% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol%).[5]

-

Hydrogen Atmosphere: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., using a hydrogen-filled balloon).

-

Reaction: Stir the mixture vigorously at room temperature until the starting material is fully consumed (monitored by TLC or GC-MS).

-

Filtration: Carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude methyl p-methoxyhydrocinnamate, which can be further purified by column chromatography if necessary.[5]

Stability Profile

MPMC is generally stable under standard storage conditions (cool, dry, dark place). However, it is susceptible to degradation under certain conditions:

-

UV Exposure: While relatively photostable, prolonged exposure to high-intensity UV radiation can lead to degradation beyond simple isomerization.[4]

-

pH Extremes: Strong acidic or basic conditions will promote hydrolysis of the ester group.[1][4]

PART 3: Applications, Safety, and Handling

Applications in Research and Drug Development

-

UV Filter and Photostabilizer: Its primary commercial application is as a UV-B absorbing agent in sunscreens and skincare products.[4] In research, it is used as a model compound to study the photodynamics of cinnamates and as a potential photostabilizer for light-sensitive APIs in drug formulations.[11]

-

Synthetic Intermediate: MPMC is a key starting material for the synthesis of more complex molecules. For example, its hydrolysis product, p-methoxycinnamic acid, and its hydrogenated form, methyl p-methoxyhydrocinnamate, are both valuable chemical intermediates.[5][6]

-

Biological Research: The parent acid and its derivatives have shown a range of biological activities, prompting the use of MPMC in the synthesis of new potential therapeutic agents.[3][6]

Safety and Handling

While MPMC is widely used in cosmetics, appropriate safety measures must be observed in a laboratory or industrial setting.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17][18]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]

-

Skin Contact: Wash off immediately with soap and plenty of water.[17]

-

Eye Contact: Rinse with plenty of water for at least 15 minutes and consult a doctor.[17]

-

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[17]

-

Analytical Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

Accurate quantification is essential for quality control and research. Reversed-phase HPLC is the standard method for analyzing MPMC.

Protocol: Quantification of MPMC by RP-HPLC [19]

-

Instrumentation: Use an HPLC system with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm), a pump, and an autosampler.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of acetonitrile or methanol and water (e.g., 60:40 v/v). The aqueous phase may be slightly acidified with formic or phosphoric acid to improve peak shape.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: Set the detector to the λmax of MPMC (approximately 310 nm).

-

Injection Volume: 10-20 µL

-

-

Standard Preparation: Prepare a stock solution of MPMC reference standard in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution.

-

Sample Preparation: Accurately weigh the sample containing MPMC and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis and Quantification:

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration. A correlation coefficient (r²) > 0.999 is required.

-

Inject the prepared sample solutions.

-

Determine the concentration of MPMC in the samples by comparing their peak areas to the calibration curve.[19]

-

Caption: General workflow for the quantification of MPMC via HPLC.

Conclusion

This compound is a multifaceted compound whose utility is firmly rooted in its distinct physical and chemical properties. Its strong UV-B absorption and inherent photostability make it an indispensable ingredient in the cosmetics industry and a valuable tool for photobiology research. For the synthetic chemist, its well-defined reactivity at the ester and alkene moieties provides reliable pathways for the creation of new chemical entities. This guide has consolidated the essential technical data and experimental protocols necessary for the effective use, analysis, and modification of this compound, providing a solid foundation for professionals in research and drug development.

References

- Benchchem. (n.d.). High-Yield Synthesis of Methyl p-Methoxyhydrocinnamate: Application Notes and Protocols.

- Guidechem. (n.d.). METHYL 4-METHOXYCINNAMATE 832-01-9 wiki.

- PrepChem.com. (n.d.). Synthesis of methyl-p-methoxycinnamate.

- NIST. (n.d.). This compound, cis. NIST WebBook.

- ChemicalBook. (n.d.). methyl (E)-p-methoxycinnamate.

- Benchchem. (n.d.). Spectroscopic Analysis of Methyl p-methoxyhydrocinnamate: A Technical Guide.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - METHYL 4-METHOXYCINNAMATE.

- Karolina, S., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. PMC.

- Chemsrc. (n.d.). METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9.

- National Center for Biotechnology Information. (n.d.). Methyl 4-methoxycinnamate. PubChem.

- EvitaChem. (n.d.). Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3.

- Benchchem. (n.d.). Methyl 4-methoxycinnamate | 3901-07-3.

- Fine Organics. (2023). Methyl 4-methoxycinnamate Safety Data Sheet.

- Google Patents. (n.d.). CN103450020B - P-methoxy cinnamic acid ester preparation method.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Methyl 4-hydroxy-3-methoxycinnamate.

- Lakeland University. (2021). Safety Data Sheet - Octyl 4-methoxycinnamate.

- ResearchGate. (n.d.). (PDF) Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.

- The Good Scents Company. (n.d.). methyl 4-methoxycinnamate.

- Human Metabolome Database. (2012). Showing metabocard for Methyl trans-p-methoxycinnamate (HMDB0030752).

- Taylor & Francis Online. (n.d.). A systematic approach to methyl cinnamate photodynamics.

- Benchchem. (n.d.). "application of methyl 4-methoxycinnamate in photostability studies".

- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.

- Smolecule. (n.d.). Buy Methyl 4-methoxycinnamate | 832-01-9.

- BMRB. (n.d.). Methyl (4-methoxy)cinnamate (C10 H10 O3).

- CAS Common Chemistry. (n.d.). Methyl 4-methoxycinnamate.

- Benchchem. (n.d.). Application Note: Quantification of Methyl 4-Methoxycinnamate Using High-Performance Liquid Chromatography (HPLC).

- AIP Publishing. (n.d.). Insight Study of Trans-Ethyl 4-Methoxycinnamate Isolation and Hydrolysis.

- SpectraBase. (n.d.). Methyl 4-methoxycinnamate.

- ChemSpider. (n.d.). Methyl ester hydrolysis.

Sources

- 1. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9 | Chemsrc [chemsrc.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. methyl 4-methoxycinnamate, 832-01-9 [thegoodscentscompany.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. CN103450020B - P-methoxy cinnamic acid ester preparation method - Google Patents [patents.google.com]

- 14. zenodo.org [zenodo.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. biosynth.com [biosynth.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Methyl p-Methoxycinnamate (CAS 3901-07-3): A Comprehensive Technical Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of methyl p-methoxycinnamate, a versatile organic compound with significant applications in the pharmaceutical, cosmetic, and fine chemical industries. This document delves into its chemical properties, synthesis, spectral characterization, potential therapeutic applications, and analytical methodologies, offering a critical resource for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Profile

Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, commonly known as this compound, is an alkyl cinnamate ester.[1][2] It is a naturally occurring compound found in various plants, such as Gmelina asiatica, and is recognized for its characteristic sweet, floral odor.[3] Its structure, featuring a conjugated system composed of a phenyl ring and an α,β-unsaturated ester, is fundamental to its chemical and biological properties, most notably its ability to absorb UV radiation.[4][5] This property has led to its widespread use as a UV filter in sunscreens and other cosmetic formulations.[5]

The compound exists as a solid at room temperature and is sparingly soluble in water but shows good solubility in organic solvents. Its methoxy group enhances its solubility in organic media, facilitating its use in various synthetic pathways.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3901-07-3 | [2] |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 88-95 °C | [2] |

| Boiling Point | 311 °C | |

| Density | 1.102 g/cm³ | |

| LogP | 1.88-2.6 | [2] |

| UV λmax | ~290-310 nm (in Ethanol) | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the available starting materials, desired scale, and specific laboratory conditions. Two common and effective methods are Fischer esterification of p-methoxycinnamic acid and the Heck reaction.

Fischer Esterification of p-Methoxycinnamic Acid

This classic method involves the acid-catalyzed esterification of p-methoxycinnamic acid with methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Diagram 1: Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Detailed Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-methoxycinnamic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain the temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.

Heck Reaction

A more modern approach involves the palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene.[6] For the synthesis of this compound, this typically involves the reaction of a p-haloanisole with methyl acrylate.[6]

Spectroscopic Characterization

Thorough characterization of the synthesized this compound is crucial for confirming its identity and purity. The following data are characteristic of the (E)-isomer, which is the more stable and common form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.65 | Doublet | ~16.0 | 1H | Vinylic H | |

| ~7.48 | Multiplet | 2H | Aromatic H (ortho to -CH=CH) | ||

| ~6.90 | Multiplet | 2H | Aromatic H (ortho to -OCH₃) | ||

| ~6.30 | Doublet | ~16.0 | 1H | Vinylic H | |

| ~3.83 | Singlet | 3H | Ar-OCH₃ | ||

| ~3.79 | Singlet | 3H | Ester -OCH₃ | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |||

| ~167.7 | C=O (Ester) | ||||

| ~161.4 | Aromatic C-OCH₃ | ||||

| ~144.5 | Vinylic CH | ||||

| ~129.7 | Aromatic CH | ||||

| ~127.1 | Aromatic C | ||||

| ~115.3 | Vinylic CH | ||||

| ~114.3 | Aromatic CH | ||||

| ~55.3 | Ar-OCH₃ | ||||

| ~51.6 | Ester -OCH₃ |

Note: The large coupling constant (J ≈ 16.0 Hz) for the vinylic protons is characteristic of the trans (E) configuration.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1710-1720 | C=O Stretch | α,β-Unsaturated Ester |

| ~1635-1640 | C=C Stretch | Alkene |

| ~1605 | C=C Stretch | Aromatic Ring |

| ~1250-1255 | C-O-C Stretch | Aryl Ether & Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 192, corresponding to its molecular weight.[7]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is essential for quality control and quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is well-suited for this purpose.[8]

Diagram 2: HPLC Analysis Workflow

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Validated HPLC Protocol [8]

-

Instrumentation: Standard HPLC system with a UV detector.[8]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

-

Mobile Phase: An isocratic mixture of acetonitrile and water is commonly effective. The exact ratio should be optimized for ideal retention and peak shape.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30°C.[9]

-

Detection Wavelength: Set at the UV absorbance maximum of this compound.[8]

-

Injection Volume: 10 µL.[9]

-

Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of a series of standard solutions. The concentration of the analyte in a sample is then determined by interpolating its peak area from this curve.[8]

Potential Therapeutic Applications and Mechanism of Action

While this compound is primarily known for its role in cosmetics, research into its biological activities and those of structurally related compounds suggests potential therapeutic applications, particularly in the fields of inflammation and oncology.

Anti-Inflammatory Activity

The anti-inflammatory properties of cinnamic acid derivatives are well-documented. Ethyl p-methoxycinnamate (EPMC), a closely related compound, has been shown to possess potent anti-inflammatory effects.[10] The proposed mechanism involves the inhibition of key inflammatory mediators and pathways.[10]

Studies on EPMC and other related compounds indicate that the anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[10][11][12] For instance, EPMC has been shown to inhibit carrageenan-induced paw edema in rats, a classic model of inflammation.[12] It also inhibits the production of pro-inflammatory cytokines like TNF-α and IL-1.[10][13] Given the structural similarity, it is plausible that this compound shares these anti-inflammatory properties.

Diagram 3: Postulated Anti-Inflammatory Mechanism

Caption: Postulated anti-inflammatory mechanism of this compound, based on related compounds.

Anticancer Potential

Several studies have highlighted the cytotoxic and anticancer potential of cinnamic acid derivatives.[11][14] EPMC has demonstrated selective cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells.[10][14] The anticancer activity is thought to be mediated, in part, through the inhibition of the NF-κB pathway, which plays a crucial role in cancer cell proliferation, survival, and metastasis.[11] The structural similarity of this compound suggests it could be a valuable candidate for further investigation as an anticancer agent.[11]

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[2] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[15] Work should be conducted in a well-ventilated area or a chemical fume hood.[16] In case of contact, affected areas should be washed thoroughly with water.[15]

Conclusion

This compound is a compound of significant interest due to its established use as a UV filter and its emerging potential as a therapeutic agent. This guide provides a comprehensive overview of its synthesis, characterization, and analysis, underpinned by detailed protocols and data. The evidence from structurally related compounds strongly suggests that this compound possesses anti-inflammatory and anticancer properties, warranting further investigation into its specific mechanisms of action and toxicological profile. The methodologies and data presented herein serve as a foundational resource for researchers aiming to explore the full potential of this versatile molecule in drug discovery and development.

References

- BenchChem. (2025). Potential Therapeutic Applications of Methyl p-Methoxyhydrocinnamate: A Technical Guide.

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Methyl p-methoxyhydrocinnamate and its Ethyl Ester.

- BenchChem. (2025). Application Note: Quantitative Analysis of Methyl p-methoxyhydrocinnamate using High-Performance Liquid Chromatography (HPLC).

- Umar, M. I., et al. (2014). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules.

- Umar, M. I., et al. (2014). Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions.

- Saeed, M., et al. (2021). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Journal of Fungi.

- Heren, Z., et al. (2018). Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry.

- Olajide, O. A., et al. (2020). Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. Inflammopharmacology, 28(5), 1315–1326.

- Smolecule. (n.d.). Buy Methyl 4-methoxycinnamate | 832-01-9.

- Guidechem. (n.d.). METHYL 4-METHOXYCINNAMATE 832-01-9 wiki.

- EvitaChem. (n.d.). Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3.

- BenchChem. (n.d.). Methyl 4-methoxycinnamate | 3901-07-3.

- National Center for Biotechnology Information. (n.d.). Methyl 4-methoxycinnamate.

- Stanik, L., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(21), 6608.

- BenchChem. (2025). Application Note: Quantification of Methyl 4-Methoxycinnamate Using High-Performance Liquid Chromatography (HPLC).

- Elfahmi, et al. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma.

- Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and... Journal of Applied Pharmaceutical Science, 11(10), 029-034.

- Human Metabolome Database. (2012).

- National Center for Biotechnology Information. (n.d.). Methyl 4-methoxycinnamate.

- Thermo Fisher Scientific. (2025).

- Chemsrc. (2025).

- National Institute of Standards and Technology. (n.d.).

- Finetech Industry Limited. (2023).

- ChemicalBook. (2025).

- EvitaChem. (n.d.). Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3.

- The Royal Society of Chemistry. (n.d.). Table of Contents.

Sources

- 1. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]

- 7. This compound, cis [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemicalbook.com [chemicalbook.com]

- 16. METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9 | Chemsrc [chemsrc.com]

photoprotective mechanism of methyl p-methoxycinnamate.

An In-depth Technical Guide on the Photoprotective Mechanism of Methyl p-Methoxycinnamate

Foreword: The Imperative of Photoprotection

The escalating awareness of the detrimental effects of ultraviolet (UV) radiation on human health has propelled the development of effective photoprotective agents to the forefront of dermatological and cosmetic science. Among the arsenal of UV filters, this compound (OMC) has long been a stalwart, prized for its efficacy in the UVB domain (280-315 nm).[1] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, aiming to elucidate the core photoprotective mechanisms of this widely utilized compound. By understanding the intricate interplay of its molecular structure and its response to UV radiation, we can not only appreciate its current role but also pave the way for the innovation of next-generation sunscreens.[2][3]

The Core Principle: A Cyclical Defense Against UV Insult

The primary defense mechanism of this compound against UV radiation is a sophisticated and efficient photochemical process centered around the absorption of high-energy UVB photons and their subsequent dissipation as harmless thermal energy.[4] This process is predominantly governed by the reversible trans-cis (or E/Z) isomerization around the central carbon-carbon double bond of the cinnamate moiety.[5]

The thermodynamically stable trans-isomer is the form incorporated into sunscreen formulations. Upon absorbing a UVB photon, the molecule is elevated to an electronically excited state (the S1 or 1ππ* state).[6] From this highly energetic state, the molecule undergoes a rapid and efficient isomerization to the cis-isomer. This structural transformation provides a non-radiative decay pathway, allowing the molecule to return to its ground state (S0) by releasing the absorbed energy as heat. This elegant mechanism effectively prevents the absorbed energy from generating deleterious reactive oxygen species (ROS) or causing direct damage to biological macromolecules.[7]

However, this photoisomerization is not without consequence for the overall photoprotective efficacy. The resulting cis-isomer exhibits a different absorption profile and is less effective at absorbing UVB radiation compared to its trans counterpart.[5] Prolonged UV exposure can lead to an accumulation of the cis-isomer, a state referred to as a photostationary state, which can diminish the overall sun protection factor (SPF) of the formulation. Fortunately, the cis-isomer can thermally revert to the more stable and effective trans-isomer, thus partially restoring the UV-filtering capacity.[5]

Caption: The photoprotective cycle of this compound, highlighting the key steps of UV absorption, isomerization, and thermal reversion.

Experimental Validation of the Photoprotective Pathway

A comprehensive understanding of the photoprotective mechanism of this compound necessitates a multi-pronged experimental approach. This typically involves a combination of spectroscopic and computational techniques to probe the molecule's behavior upon UV irradiation.

UV-Visible Spectrophotometry: Charting the Absorption Landscape

Causality: UV-Visible spectrophotometry is the foundational technique for characterizing any UV filter. It allows for the precise determination of the absorption spectrum, including the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which quantifies the molecule's ability to absorb light at a specific wavelength. For this compound, the λmax is typically around 309-311 nm, placing it squarely in the UVB region.[1] By monitoring the changes in the absorption spectrum over time during UV exposure, one can directly observe and quantify the trans to cis isomerization.

Protocol: A Self-Validating System

-

Preparation of Stock Solution: A standard solution of trans-methyl p-methoxycinnamate is prepared in a suitable solvent (e.g., ethanol) at a precisely known concentration.

-

Initial Absorbance Measurement: The initial UV-Vis spectrum of the solution is recorded, providing a baseline of the pure trans-isomer.

-

Controlled UV Irradiation: The solution is then exposed to a controlled source of UVB radiation for specific time intervals.

-

Time-Resolved Spectral Analysis: After each irradiation period, the UV-Vis spectrum is re-measured. A decrease in the absorbance at the λmax of the trans-isomer and a corresponding increase at a shorter wavelength (characteristic of the cis-isomer) will be observed.

-

Isosbestic Point Confirmation: The presence of one or more isosbestic points (wavelengths where the absorbance remains constant) provides strong evidence for a clean conversion of one species (trans) into another (cis). This serves as an internal validation of the experimental process.

-

Kinetic Analysis: The rate of isomerization can be determined by plotting the change in absorbance at the λmax of the trans-isomer against time.

Quantitative Data Summary:

| Isomer | λmax (in Ethanol) | Molar Extinction Coefficient (ε) |

| trans-Methyl p-methoxycinnamate | ~311 nm | High |

| cis-Methyl p-methoxycinnamate | Shorter λ than trans-isomer | Lower than trans-isomer |

Ultrafast Spectroscopy: Capturing Fleeting Moments

Causality: While UV-Vis spectrophotometry provides a steady-state view of the isomerization process, ultrafast spectroscopic techniques, such as time-resolved transient absorption spectroscopy, are essential for probing the dynamics of the excited states on the femtosecond to picosecond timescale.[7] These techniques provide invaluable insights into the lifetime of the excited state and the efficiency of the non-radiative decay pathways. For this compound, studies have shown that the excited state lifetime is very short, on the order of picoseconds, which is a hallmark of an efficient photoprotective agent.[1]

Experimental Workflow:

Caption: A simplified workflow for studying the excited-state dynamics of this compound using ultrafast spectroscopy.

Computational Chemistry: The Theoretical Underpinning

Causality: Computational modeling, particularly using methods like Time-Dependent Density Functional Theory (TD-DFT), provides a powerful theoretical framework to complement experimental findings.[8][9] These calculations can predict the electronic absorption spectra of both the trans and cis isomers, map out the potential energy surfaces of the ground and excited states, and identify the transition states and conical intersections that govern the isomerization process. This theoretical insight is crucial for a complete understanding of the photoprotective mechanism at a molecular level.

Authoritative Grounding and Future Perspectives

The photoprotective mechanism of this compound, driven by trans-cis isomerization, is a well-documented phenomenon supported by a wealth of scientific literature.[5][6] The experimental and computational approaches outlined in this guide represent the gold standard for characterizing the photochemistry of UV filters.[10] For professionals in drug development and cosmetic science, a deep understanding of these principles is paramount for formulating photostable and efficacious sunscreen products. Furthermore, these foundational concepts can guide the rational design of novel photoprotective agents with enhanced properties, such as broader UV coverage, improved photostability, and a superior safety profile. The continuous exploration of these molecular mechanisms will undoubtedly shape the future of sun protection.[11]

References

-

Chang, X.-P., Li, C.-X., Xie, B.-B., et al. (2015). Photoprotection Mechanism of p-Methoxy Methylcinnamate: A CASPT2 Study. The Journal of Physical Chemistry A, 119(47), 11488–11495. [Link]

-

Cui, G., Liu, Y., & Lan, Z. (2015). Photoprotection Mechanism of p-Methoxy Methylcinnamate: A CASPT2 Study. PubMed. [Link]

-

Baker, L. A., Stavros, V. G., et al. (2021). A systematic approach to methyl cinnamate photodynamics. Taylor & Francis Online. [Link]

-

ResearchGate. (2015). Photoprotection Mechanism of p -Methoxy Methylcinnamate: A CASPT2 Study. ResearchGate. [Link]

-

Peperstraete, Y., Staniforth, M., Baker, L. A., et al. (2016). Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules. RSC Publishing. [Link]

-

Indian Academy of Sciences. (n.d.). Effect of conjugation in photophysics of methoxycinnamate. Indian Academy of Sciences. [Link]

-

ResearchGate. (n.d.). Different Photoisomerization Routes Found in the Structural Isomers of Hydroxy Methylcinnamate. ResearchGate. [Link]

-

Rodrigues, N. D. N., et al. (2019). Unravelling the Photoprotective Mechanisms of Nature-Inspired Ultraviolet Filters Using Ultrafast Spectroscopy. PMC. [Link]

-

Baker, L. A., & Stavros, V. G. (2016). Photophysics of sunscreen molecules in the gas phase: a stepwise approach towards understanding and developing next-generation sunscreens. The Royal Society. [Link]

-

ResearchGate. (2016). Photophysics of sunscreen molecules in the gas phase: A stepwise approach towards understanding and developing next-generation sunscreens. ResearchGate. [Link]

-

ResearchGate. (2017). Modeling Alkyl p-Methoxy Cinnamate (APMC) as UV absorber based on electronic transition using semiempirical quantum mechanics ZINDO/s calculation. ResearchGate. [Link]

-

Baker, L. A., Marchetti, B., & Stavros, V. G. (2017). Photoprotection: extending lessons learned from studying natural sunscreens to the design of artificial sunscreen constituents. Semantic Scholar. [Link]

-

Baker, L. A., Marchetti, B., & Stavros, V. G. (2017). Photoprotection: extending lessons learned from studying natural sunscreens to the design of artificial sunscreen constituents. Chemical Society Reviews (RSC Publishing). [Link]

Sources

- 1. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Photoprotection: extending lessons learned from studying natural sunscreens to the design of artificial sunscreen constituents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]

- 5. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]

- 6. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photoprotection Mechanism of p-Methoxy Methylcinnamate: A CASPT2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Unravelling the Photoprotective Mechanisms of Nature-Inspired Ultraviolet Filters Using Ultrafast Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of Methyl p-Methoxycinnamate

Introduction: Unveiling the Potential of a Cinnamic Acid Derivative

Methyl p-methoxycinnamate, a naturally occurring ester of p-methoxycinnamic acid, is a compound of increasing interest within the scientific community.[1] Primarily recognized for its application as a UV filter in sunscreens and cosmetics, emerging research suggests a broader bioactive profile, including potential antioxidant properties.[1] This technical guide provides a comprehensive exploration of the antioxidant characteristics of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure, theoretical mechanisms of antioxidant action, detailed protocols for in vitro evaluation, and a comparative analysis based on structurally related compounds.

Chemical Profile of this compound

This compound is an organic compound with the molecular formula C₁₁H₁₂O₃.[1] It is a derivative of cinnamic acid, featuring a methoxy group at the para-position of the aromatic ring.[1] This compound is found in various plants, such as Gmelina asiatica and Philotheca obovalis.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| CAS Number | 832-01-9 (trans-isomer) | [2] |

| Appearance | Solid | [3] |

| Melting Point | 94 - 95 °C | [3] |

| Solubility | Sparingly soluble in water | [3] |

Theoretical Mechanisms of Antioxidant Action: A Structure-Activity Relationship Perspective

Direct experimental studies detailing the antioxidant mechanisms of this compound are limited. However, a robust understanding can be extrapolated from the well-established structure-activity relationships of cinnamic acid derivatives.[4] The antioxidant capacity of phenolic compounds is primarily governed by their ability to donate a hydrogen atom or an electron to neutralize free radicals.[4]

The two predominant mechanisms for free radical scavenging by phenolic antioxidants are:

-

Hydrogen Atom Transfer (HAT): The antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). The radical cation then releases a proton to the surrounding medium.

The chemical structure of this compound, specifically the presence of the methoxy (-OCH₃) group on the benzene ring, is expected to influence its antioxidant activity.[4] Electron-donating groups like methoxy can enhance the stability of the resulting phenoxyl radical after hydrogen or electron donation, thereby promoting antioxidant action.[4] However, the absence of a free hydroxyl (-OH) group, a key feature for potent antioxidant activity in many phenolic compounds, suggests that this compound may exhibit moderate antioxidant potential compared to its hydroxylated counterparts like ferulic acid.[5]

The conjugated system of the aromatic ring and the α,β-unsaturated ester also contributes to radical stabilization through resonance.[4]

Figure 1: Putative antioxidant mechanisms of this compound.

In Vitro Evaluation of Antioxidant Activity

To empirically determine the antioxidant capacity of this compound, standardized in vitro assays are essential. The following sections provide detailed protocols for two of the most widely used methods: the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[6]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the sample or standard solution to each well.[1]

-

Add 200 µL of the freshly prepared DPPH working solution to each well.[1]

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance at 517 nm using a microplate reader.[7]

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

-

Figure 2: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a loss of color, which is measured spectrophotometrically at approximately 734 nm.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of this compound and a standard antioxidant.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of the sample or standard solution to each well.

-

Add 200 µL of the diluted ABTS•⁺ solution to each well.

-

Mix the contents thoroughly and incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

-

Comparative Antioxidant Activity: Insights from Structurally Related Compounds

| Compound | Assay | IC₅₀ Value | Source(s) |

| Ethyl p-methoxycinnamate | DPPH | >1000 ppm | |

| p-Methoxycinnamic acid | DPPH | 518.58 ppm | |

| Octyl p-methoxycinnamate | DPPH | 96.092 ppm | |

| Ascorbic Acid (Standard) | DPPH | 5.83 µg/mL | [6] |

| Dihydroferulic acid | DPPH | 10.66 µg/mL | [6] |

The available data on ethyl p-methoxycinnamate suggests that it has very weak DPPH radical scavenging activity. However, its corresponding carboxylic acid, p-methoxycinnamic acid, shows significantly stronger activity, highlighting the potential role of the free carboxyl group in the antioxidant mechanism. The stronger activity of octyl p-methoxycinnamate is noteworthy and may be attributed to its increased lipophilicity, which can influence its interaction with the radical species in the assay medium. Based on these comparisons, it is plausible to hypothesize that this compound would exhibit weak to moderate direct radical scavenging activity.

Potential for Modulation of Cellular Antioxidant Pathways

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[6]